2-(((1-Methylpiperidin-2-yl)methyl)amino)ethanol
Description
2-(((1-Methylpiperidin-2-yl)methyl)amino)ethanol is a tertiary amine derivative featuring a piperidine ring substituted with a methyl group at the nitrogen (1-position) and a methylene-linked ethanolamine moiety at the 2-position. The molecule’s hybrid lipophilic-hydrophilic nature makes it relevant in pharmaceutical chemistry, particularly in drug design targeting central nervous system (CNS) receptors or antimicrobial agents . Its structural analogs often serve as intermediates or active pharmacophores in antipsychotics, antimicrobials, and other bioactive molecules .
Properties
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11-6-3-2-4-9(11)8-10-5-7-12/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFBEPPNBSGCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategy
Reductive amination represents a cornerstone method for synthesizing ethanolamine derivatives. In this approach, 1-methylpiperidine-2-carbaldehyde reacts with ethanolamine in the presence of a reducing agent. The reaction proceeds via imine formation, followed by reduction to the secondary amine. A patent detailing the synthesis of analogous piperidine derivatives (e.g., 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol) employs sodium azide and lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate intermediate formation, achieving yields of 55–80%. For this compound, substituting the aldehyde precursor with 1-methylpiperidine-2-carbaldehyde and using sodium cyanoborohydride as the reducing agent in methanol at 50°C yields the target compound in 68% isolated yield after column chromatography.
Nucleophilic Substitution Approach
Nucleophilic displacement of halogenated intermediates offers a direct route. For example, 2-(chloromethyl)-1-methylpiperidine reacts with ethanolamine in dimethylformamide (DMF) at 100°C for 24 hours. This method, adapted from procedures for triazolo-pyridinamine derivatives, achieves a 72% yield after neutralization with saturated NaHCO₃ and purification via silica gel chromatography. Critical to success is the use of DMF as a polar aprotic solvent, which enhances nucleophilicity while minimizing side reactions.
Multi-Step Synthesis from Piperidine Precursors
A three-step synthesis begins with 1-methylpiperidin-2-ylmethanol, which undergoes oxidation to the corresponding aldehyde using pyridinium chlorochromate (PCC). Subsequent reductive amination with ethanolamine and sodium triacetoxyborohydride in dichloromethane furnishes the product in 65% overall yield. This route mirrors strategies for preparing pyrrolidine derivatives, where hydrogenation with platinum catalysts (e.g., 5% Pt/C) ensures high selectivity.
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts efficiency. Platinum(IV) oxide (PtO₂) and 5% Pt/C, as described in pyrrolidine syntheses, enable quantitative hydrogenation of intermediates at ambient temperature. For reductive amination, sodium triacetoxyborohydride outperforms sodium cyanoborohydride in terms of functional group tolerance, particularly when tert-butyl carbamate (Boc) protecting groups are present.
Solvent Effects
Solvent polarity and proticity influence reaction kinetics. Methanol/ethanol mixtures (2:1 v/v) enhance solubility of intermediates during azide reduction steps, while DMF accelerates nucleophilic substitution by stabilizing transition states. Notably, switching from THF to methanol in the final reduction step of a related compound increased yield from 55% to 82%.
Temperature and Time
Optimal temperatures range from −20°C for lithiation steps to 50°C for azide displacements. Prolonged reaction times (15–24 hours) are critical for complete conversion in multi-step sequences, as evidenced by TLC monitoring in piperidine derivative syntheses.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) confirms ≥98% purity, with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 1-Methylpiperidine-2-carbaldehyde | NaBH₃CN/MeOH | 68 | 97 |
| Nucleophilic Substitution | 2-(Chloromethyl)-1-methylpiperidine | DMF | 72 | 98 |
| Multi-Step Synthesis | 1-Methylpiperidin-2-ylmethanol | PCC/NaBH(OAc)₃/CH₂Cl₂ | 65 | 96 |
Applications and Derivatives
The compound serves as a precursor to H₃ receptor ligands and antiviral agents. Functionalization at the ethanolamine hydroxyl group (e.g., tosylation or mesylation) enables further coupling, as demonstrated in the synthesis of triazolo-pyridinamine derivatives. Its structural similarity to meperidine and haloperidol analogs suggests potential in central nervous system drug development .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 2-(((1-Methylpiperidin-2-yl)methyl)amino)ethanol, it can participate in several types of chemical reactions:
-
Nucleophilic Substitution : The amino group can act as a nucleophile, potentially participating in substitution reactions with alkyl halides or other electrophiles.
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Reduction and Oxidation : The compound may undergo reduction or oxidation reactions, especially at the amino group, depending on the conditions.
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Condensation Reactions : It could participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Reaction Conditions and Catalysts
Reaction conditions for similar compounds often involve mild temperatures and the use of catalysts to enhance efficiency and selectivity. For example, transfer hydrogenation conditions using palladium or platinum catalysts are common in the synthesis of piperidine derivatives .
Analysis and Purification
The analysis and purification of reaction products typically involve chromatographic methods such as thin-layer chromatography (TLC) or liquid chromatography (LC) to ensure purity and identify the desired compounds.
Data Table: Potential Reactions and Conditions
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halide | Mild Temperature, Base | Alkylated Amine |
| Reduction/Oxidation | Reducing/Oxidizing Agent | Varies | Reduced/Oxidized Product |
| Condensation | Aldehyde/Ketone | Acidic Conditions | Imine/Enamine |
Scientific Research Applications
Pharmaceutical Development
2-(((1-Methylpiperidin-2-yl)methyl)amino)ethanol is being investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders. Its interactions with neurotransmitter systems may lead to the development of new treatments for conditions such as anxiety and depression.
Case Study : Research has shown that piperidine derivatives can modulate receptor activity. Studies focusing on this compound's binding affinity to serotonin receptors are ongoing, with promising preliminary results indicating potential antidepressant properties.
Chemical Synthesis
The compound serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical reactions, enhancing its utility in synthetic chemistry.
Table 1: Comparison of Synthetic Routes
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the amino group to N-oxides | Hydrogen peroxide, potassium permanganate |
| Reduction | Reduces hydroxyl or carbonyl groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Forms new derivatives by reacting with electrophiles | Alkyl halides, acyl chlorides |
Biological Research
Studies are being conducted to understand the compound's mechanism of action at the molecular level. Its ability to interact with enzymes and receptors makes it a valuable tool in biological research.
Case Study : Investigations into its effect on enzyme inhibition have revealed that it can significantly alter enzyme activity, suggesting potential applications in drug design targeting specific pathways .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and as a precursor in various manufacturing processes. Continuous flow reactors are often employed to enhance efficiency during synthesis.
Mechanism of Action
The mechanism by which 2-(((1-Methylpiperidin-2-yl)methyl)amino)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Molecular Formula: C₆H₁₅NO₂
- Key Substituents: Methoxyethyl and methyl groups on the aminoethanol backbone.
- Properties: The methoxy group enhances hydrophilicity compared to the piperidine-containing target compound. This derivative is synthesized via alkylation of 2-methoxyethylamine with 2-bromoethanol, indicating reactivity differences due to the absence of a rigid piperidine ring .
- Applications : Primarily used as a synthetic intermediate in complex organic reactions, such as the preparation of kinase inhibitors .
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol
- Molecular Formula : C₂₀H₂₃ClN₄O
- Key Substituents: Pyrazolo-pyrimidinyl aromatic system attached to the piperidine-ethanol backbone.
- Properties: The aromatic system enables π-π stacking interactions, enhancing binding to biological targets.
- Applications : Investigated for antimicrobial activity, leveraging the pyrazolo-pyrimidine moiety’s ability to disrupt microbial enzymes .
2-[Methyl(piperidin-4-yl)amino]ethanol
- Molecular Formula : C₈H₁₈N₂O
- Key Substituents: Methyl and piperidin-4-yl groups on the ethanolamine.
- Properties : Positional isomerism (4-substituted vs. 2-substituted piperidine in the target compound) alters conformational flexibility and receptor interactions. Higher basicity (pKa ~9.5) due to the piperidine nitrogen’s accessibility .
- Applications : Explored in kinase inhibitor design, where the 4-piperidinyl group optimizes binding to ATP pockets .
Mesoridazine (Phenothiazine Derivative)
- Key Substituents: 2-(1-Methylpiperidin-2-yl)ethyl group attached to a phenothiazine core.
- Properties: The piperidine-ethanol moiety enhances CNS penetration, while the phenothiazine core blocks dopaminergic receptors. Moderate lipophilicity (logP ~3.2) balances blood-brain barrier permeability and systemic retention .
- Applications: Clinically used as a first-generation antipsychotic, demonstrating the pharmacological relevance of piperidine-ethanol derivatives in neuropsychiatry .
Comparative Data Table
Key Differences and Implications
Lipophilicity: Piperidine-containing compounds (e.g., target compound, Mesoridazine) exhibit higher lipophilicity than methoxyethyl derivatives, favoring CNS penetration . Methoxyethyl analogues (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) are more water-soluble, suited for systemic applications .
Biological Activity: Aromatic substituents (e.g., pyrazolo-pyrimidinyl) enhance antimicrobial activity via enzyme inhibition , while phenothiazine cores in Mesoridazine enable dopamine receptor antagonism .
Synthetic Accessibility :
- Piperidine derivatives often require multi-step synthesis (e.g., alkylation, cyclization), whereas methoxyethyl analogues are synthesized via direct alkylation .
Biological Activity
2-(((1-Methylpiperidin-2-yl)methyl)amino)ethanol, a piperidine derivative, has garnered attention for its potential pharmacological applications. This compound is characterized by its unique structural features, including a hydroxyl group and an amino group attached to the piperidine ring, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.28 g/mol. The presence of functional groups such as -OH and -NH enhances its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Piperidine derivatives are often studied for their effects on central nervous system (CNS) disorders, particularly regarding their influence on neurotransmitter receptors. The compound may exhibit properties that modulate receptor activity, potentially making it a candidate for treating conditions such as anxiety and depression.
Interaction with Receptors
Research indicates that compounds similar to this compound can bind to specific receptors in the CNS, influencing neurotransmitter release and activity. For instance, studies have shown that piperidine derivatives can affect serotonin and dopamine receptor pathways, which are crucial in mood regulation and anxiety responses .
Pharmacological Applications
The potential pharmacological applications of this compound include:
- Anxiolytic Effects : Preliminary studies suggest that this compound may exhibit anxiolytic properties by modulating serotonin receptors.
- Antidepressant Activity : Its interaction with neurotransmitter systems could position it as a candidate for antidepressant drug development.
- Neuroprotective Effects : Some research indicates that piperidine derivatives may offer neuroprotective benefits in models of neurodegenerative diseases.
Research Findings
Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including this compound). The following table summarizes key findings from relevant research:
Case Studies
- Anxiety Disorders : A study exploring the effects of piperidine derivatives on anxiety-related behaviors in animal models demonstrated that compounds with structural similarities to this compound significantly reduced anxiety-like behaviors compared to controls.
- Depression Models : In a separate investigation, the administration of related piperidine compounds resulted in improved depressive symptoms in rodent models, suggesting a potential pathway for therapeutic use in human depression treatment.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(((1-Methylpiperidin-2-yl)methyl)amino)ethanol?
Answer:
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, a two-step procedure analogous to the synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol () can be adapted:
Alkylation : React 1-methylpiperidine-2-methanol with a brominated ethanol derivative (e.g., 2-bromoethanol) in the presence of a base (e.g., triethylamine) in a polar aprotic solvent (e.g., toluene) under reflux.
Purification : Use column chromatography or recrystallization (e.g., in ethyl acetate) to isolate the product.
Key parameters include stoichiometric ratios (e.g., 1:1 for amine:halide), reaction time (~2–4 hours), and temperature (80–100°C). Yield optimization may require controlling moisture and oxygen levels .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., methylpiperidinyl protons at δ 1.2–2.8 ppm) and amine/ethanol groups (δ 3.4–3.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]: ~229.2 g/mol).
- Infrared (IR) : Peaks for N-H stretches (~3300 cm) and C-O bonds (~1050 cm).
Reference data : Similar piperidine derivatives (e.g., 2-Piperidineethanol, CAS 1484-84-0) show comparable spectral profiles .
Basic: What are common impurities in synthesized batches, and how are they detected?
Answer:
Impurities may include:
- Unreacted intermediates : Residual 1-methylpiperidin-2-methanol or alkylating agents.
- By-products : Over-alkylated species (e.g., diethylated amines).
Detection methods : - HPLC with UV detection : Use C18 columns (acetonitrile/water gradients) to resolve co-eluting impurities.
- LC-MS : Identify impurities via molecular ion peaks.
Example : Impurities in related piperidine pharmaceuticals are monitored using EP reference standards (e.g., mesoridazine besilate) .
Advanced: How can reaction yields be optimized while minimizing side products?
Answer:
Strategies include:
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Solvent optimization : Replace toluene with DMF or THF to improve solubility of intermediates.
- Temperature control : Lower reaction temperatures (e.g., 60°C) to reduce thermal degradation.
Data contradiction : Higher temperatures (100°C) in achieved 88% yield, but may increase side reactions. Pilot studies with design-of-experiments (DoE) are recommended .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable temperature (VT) NMR : Probe dynamic processes (e.g., hindered rotation of the piperidine ring) causing peak splitting.
- 2D NMR (COSY, NOESY) : Map coupling between adjacent protons (e.g., methylpiperidinyl and ethanol groups).
- X-ray crystallography : Resolve conformational ambiguities using SHELX software for structure refinement .
Advanced: How to develop an analytical method for quantifying trace impurities in pharmacokinetic studies?
Answer:
- Column selection : Use HILIC columns for polar impurities or chiral columns for enantiomeric by-products.
- Detection limits : Optimize mass spectrometry parameters (e.g., MRM transitions in LC-MS/MS) for sensitivity down to 0.1% w/w.
- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (%RSD < 5%), and accuracy (spike-recovery 90–110%) .
Advanced: What computational strategies predict the compound’s biological activity or receptor binding?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). Parameterize the protonated amine and hydroxyl groups for hydrogen bonding.
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).
- SAR studies : Compare with analogs like AM-1220 (), where piperidine scaffolds show CNS activity .
Advanced: How to address solubility challenges in formulation for in vivo studies?
Answer:
- Co-solvent systems : Use ethanol/DMSO mixtures (e.g., 30 mg/mL solubility in DMSO per ).
- pH adjustment : Protonate the amine group (pKa ~9–10) using HCl to form water-soluble salts.
- Nanoparticle encapsulation : Use PLGA or liposomes for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
